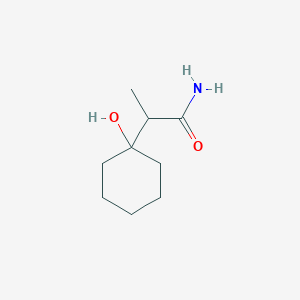
2-(1-Hydroxycyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 172554:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-hydroxycyclohexyl)propanamide typically involves the reaction of cyclohexanone with a suitable amine under controlled conditions. One common method involves the reduction of cyclohexanone to cyclohexanol, followed by the reaction with propanoyl chloride to form the desired amide. The reaction conditions often include the use of a reducing agent such as sodium borohydride and a catalyst like palladium on carbon to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure hydrogenation and catalytic reduction to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-hydroxycyclohexyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of 2-(1-aminocyclohexyl)propanamide.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: 2-(1-hydroxycyclohexyl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of new drugs and therapeutic agents due to its ability to interact with specific biological targets.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(1-hydroxycyclohexyl)propanamide involves its interaction with specific molecular targets in cells. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanone: A precursor in the synthesis of 2-(1-hydroxycyclohexyl)propanamide.
Cyclohexanol: Another precursor used in the synthesis process.
2-(1-aminocyclohexyl)propanamide: A reduced form of the compound.
Uniqueness: this compound is unique due to its combination of a hydroxy group and an amide group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthesis and applications, making it distinct from other similar compounds.
Properties
CAS No. |
7178-97-4 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-7(8(10)11)9(12)5-3-2-4-6-9/h7,12H,2-6H2,1H3,(H2,10,11) |
InChI Key |
NCGOYIBHCVSFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


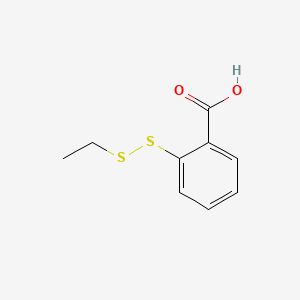
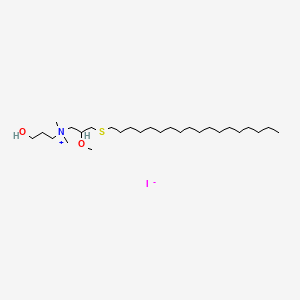
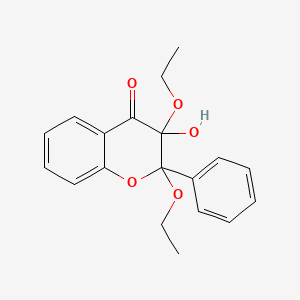
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
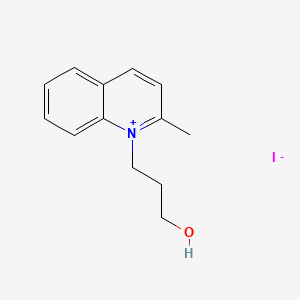

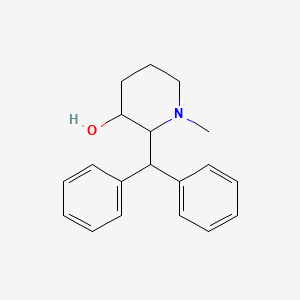
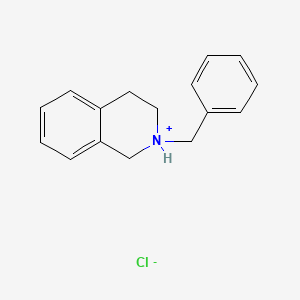
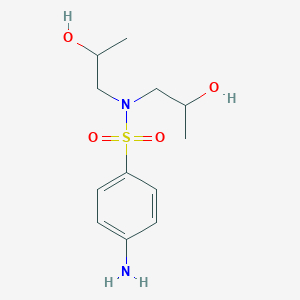
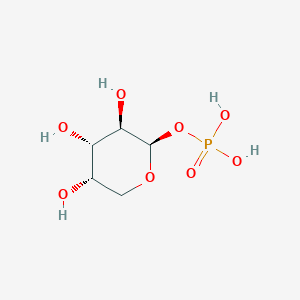


![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)

